2-(4-Chlorophenylmethoxy)phenylboronic acid
Overview
Description
2-(4-Chlorophenylmethoxy)phenylboronic acid is an organoboron compound with the molecular formula C13H12BClO3. It is a boronic acid derivative that features a phenyl ring substituted with a chlorophenylmethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylmethoxy)phenylboronic acid typically involves the reaction of 4-chlorobenzyl alcohol with phenylboronic acid. The process can be carried out under various conditions, but a common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene or dichloromethane. The reaction mixture is usually heated to reflux to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as sodium hydroxide, potassium carbonate, or cesium carbonate.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Chlorophenylmethoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenylmethoxy)phenylboronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Chlorophenylboronic Acid: Contains a chlorophenyl group instead of the chlorophenylmethoxy group.
2-Methoxyphenylboronic Acid: Contains a methoxy group instead of the chlorophenylmethoxy group.
Uniqueness
2-(4-Chlorophenylmethoxy)phenylboronic acid is unique due to the presence of both a chlorophenyl and a methoxy group, which can influence its reactivity and the types of reactions it undergoes. This combination of functional groups makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXHQJDYRUVIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655842 | |
Record name | {2-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-95-0 | |
Record name | {2-[(4-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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